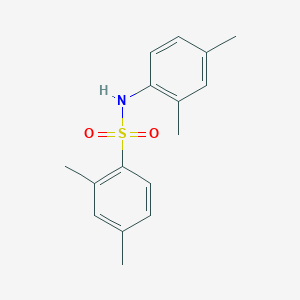![molecular formula C17H19NO4S B281746 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)
3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid, also known as DPPA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid can reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid is its high potency, which allows for the use of lower concentrations in experiments. However, 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid is also highly insoluble in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid. One area of interest is the development of new drugs based on the structure of 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid for the treatment of chronic pain and inflammation. Another area of research is the use of 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid in materials science, where it has potential applications in the development of new polymers and coatings.
In conclusion, 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid is a compound that has shown promise in scientific research for its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid is needed to fully understand its potential and limitations in various applications.
Méthodes De Synthèse
The synthesis of 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with phenylalanine in the presence of a base. The resulting compound is then purified using column chromatography to obtain 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid in its pure form.
Applications De Recherche Scientifique
3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation.
Propriétés
Formule moléculaire |
C17H19NO4S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
3-[(2,4-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-12-8-9-16(13(2)10-12)23(21,22)18-15(11-17(19)20)14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3,(H,19,20) |
Clé InChI |
MCPGDJAYKWIXBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281674.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B281675.png)
![N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281678.png)
![4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281679.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide](/img/structure/B281687.png)
![4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281697.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281699.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B281700.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281701.png)